Isosaccharino-1,4-lactone Isosaccharino-1,4-lactone
Brand Name: Vulcanchem
CAS No.: 20261-94-3
VCID: VC13547504
InChI: InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1
SMILES: C1C(OC(=O)C1(CO)O)CO
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

Isosaccharino-1,4-lactone

CAS No.: 20261-94-3

Cat. No.: VC13547504

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Isosaccharino-1,4-lactone - 20261-94-3

Specification

CAS No. 20261-94-3
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name (3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one
Standard InChI InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1
Standard InChI Key KMUZIMNQBZNRHZ-NJGYIYPDSA-N
Isomeric SMILES C1[C@H](OC(=O)[C@]1(CO)O)CO
SMILES C1C(OC(=O)C1(CO)O)CO
Canonical SMILES C1C(OC(=O)C1(CO)O)CO

Introduction

Chemical Identity and Structural Characteristics

Isosaccharino-1,4-lactone is a six-membered lactone ring formed via intramolecular esterification of α-d-isosaccharinic acid. Its structure features a fused tetrahydropyran and oxolane system, with hydroxyl and carbonyl groups positioned to facilitate both hydrogen bonding and metal coordination . The compound’s ability to interconvert between its lactone and open-chain acid forms under varying pH conditions is central to its reactivity.

Table 1: Fundamental Properties of Isosaccharino-1,4-lactone

PropertyValue
CAS Number20261-94-3
Molecular FormulaC6H10O5\text{C}_6\text{H}_{10}\text{O}_5
Molecular Weight162.14 g/mol
Lactonization ConstantlogKL=0.80±0.02\log K_L^\circ = 0.80 \pm 0.02
Intrinsic pKa\text{p}K_alogKa=4.04±0.06\log K_a^\circ = -4.04 \pm 0.06

The lactonization equilibrium ISAIsosaccharino-1,4-lactone+H2O\text{ISA} \rightleftharpoons \text{Isosaccharino-1,4-lactone} + \text{H}_2\text{O} dominates its aqueous behavior, with the transformation constant KLK_L remaining invariant across ionic strengths .

Synthesis and Production Methods

Industrial synthesis of isosaccharino-1,4-lactone typically involves alkaline degradation of cellulose at elevated temperatures (80–120°C) under controlled pH (10–12). The process occurs in two stages:

  • Hydrolysis: Cellulose chains cleave to yield isosaccharinic acid via β-alkoxy elimination.

  • Cyclization: Intramolecular esterification forms the lactone, with reaction rates optimized at NaClO4_4 concentrations ≥1.0 mol·dm3^{-3} .

Large-scale production employs batch reactors with real-time pH monitoring to maximize lactone yields, which exceed 70% under optimal conditions.

Thermodynamic and Kinetic Properties

The dissociation dynamics of α-d-isosaccharinic acid into its lactone form have been rigorously characterized:

Table 2: Thermodynamic Parameters for Lactone Formation

ParameterValueConditions
logKL\log K_L^\circ0.80±0.020.80 \pm 0.0223°C, I = 0–1.0 M
logKa\log K_a^\circ4.04±0.06-4.04 \pm 0.06Intrinsic dissociation
logKc\log K_c^\circ4.90±0.07-4.90 \pm 0.07Composite dissociation

Kinetic studies reveal a slow transformation process, with lactonization half-lives exceeding 24 hours under ambient conditions . This sluggish kinetics necessitates precise control in industrial applications where lactone purity is critical.

Role in Cellulose Degradation Pathways

As a terminal product of alkaline cellulose degradation, isosaccharino-1,4-lactone serves as a diagnostic marker for assessing cellulose breakdown efficiency in pulping and biofuel production. The lactone’s formation is favored under high-pH conditions (pH > 10), where it constitutes up to 60% of cellulose-derived products. Its stability in alkaline media makes it a persistent component in paper mill effluents, necessitating specialized biodegradation strategies.

Applications in Nuclear Decontamination Technologies

Collaborative research by PNNL, LBNL, and SNL has pioneered the use of isosaccharinate-containing foams for actinide decontamination . Key findings include:

Table 3: Decontamination Efficiency of ISA-Based Foams

ActinideSurfaceRemoval Efficiency (%)pH Range
PlutoniumStainless Steel92–988–10
UraniumConcrete85–919–11
AmericiumCarbon Steel88–948.5–10.5

The lactone’s biodegradability and strong complexation with An(IV) ions (formation constants logβ\log \beta ≈ 8–10) enable eco-friendly alternatives to traditional harsh chemical treatments. Field trials demonstrate a 50% reduction in secondary waste compared to nitric acid-based methods .

Current Research Frontiers and Challenges

Ongoing investigations focus on:

  • Enhanced Lactone Stability: Developing ionic liquid matrices to suppress hydrolysis during storage.

  • Selective Actinide Chelation: Tuning lactone derivatives for An(IV)/An(III) separation in nuclear waste treatment.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and toxicity for potential therapeutic applications.

Challenges persist in scaling lactone production economically and mitigating its environmental persistence in alkaline ecosystems.

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